3-Pentylpyridine
Overview
Description
3-Pentylpyridine is an organic compound with the molecular formula C10H15N. It belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by a pyridine ring substituted with a pentyl group at the third position. It has a molecular weight of 149.2328 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with pentyl halides under basic conditions. Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia to form dihydropyridines, which are then oxidized to yield pyridines .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of pyridine with pentyl halides. This process is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 3-Pentylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides.
Reduction: It can be reduced to form dihydropyridines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
3-Pentylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal-pyridine complexes.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 3-pentylpyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activities and biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
- 2-Pentylpyridine
- 4-Pentylpyridine
- 2-Methylpyridine
- 3-Methylpyridine
Comparison: 3-Pentylpyridine is unique due to the position of the pentyl group on the pyridine ring. This positional isomerism can lead to differences in chemical reactivity and physical properties. For example, 2-pentylpyridine and 4-pentylpyridine have the pentyl group attached at different positions, which can affect their steric and electronic environments, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-pentylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-4-6-10-7-5-8-11-9-10/h5,7-9H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPTAWUHHGUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285686 | |
Record name | 3-pentylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
221.00 to 223.00 °C. @ 760.00 mm Hg | |
Record name | 3-Pentylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1802-20-6 | |
Record name | 3-Pentylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1802-20-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-pentylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PENTYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM63Y2756 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Pentylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reaction medium (aqueous vs. oil) affect the formation of 3-pentylpyridine?
A1: Interestingly, the research mainly focuses on the impact of reaction medium on 2-pentylpyridine formation, revealing significantly higher yields in oil compared to aqueous conditions, particularly with glutamine []. While the studies mention the presence of this compound, they don't directly compare its yields in different media. Further research is needed to understand if a similar medium-dependent trend exists for this compound.
Q2: What role does the type of amino acid play in the formation of this compound?
A2: The studies highlight a clear trend in 2-pentylpyridine formation, with asparagine and glutamine yielding significantly higher amounts compared to other amino acids [, ]. This difference is attributed to their ability to readily generate free ammonia, a crucial reactant in alkylpyridine formation. While this compound is detected in reactions involving asparagine and glutamine, its specific yields with different amino acids haven't been explicitly explored in these studies.
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